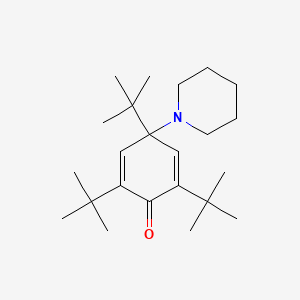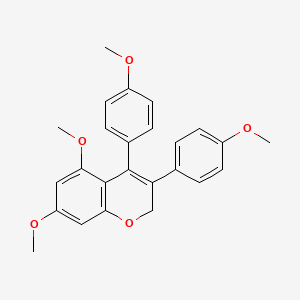
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its two methoxy groups at positions 5 and 7, and two 4-methoxyphenyl groups at positions 3 and 4 on the chromene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate methoxy-substituted phenols and aldehydes.
Condensation Reaction: The phenols and aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the chromene ring.
Methoxylation: Methoxylation of the chromene ring is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-dimethoxy-3,4-bis(3-methoxyphenyl)-2H-chromene
- 5,7-dimethoxy-3,4-bis(2-methoxyphenyl)-2H-chromene
- 5,7-dimethoxy-3,4-bis(4-hydroxyphenyl)-2H-chromene
Uniqueness
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 5 and 7, along with the 4-methoxyphenyl groups, distinguishes it from other similar compounds and may contribute to its distinct properties.
Eigenschaften
CAS-Nummer |
7473-32-7 |
|---|---|
Molekularformel |
C25H24O5 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene |
InChI |
InChI=1S/C25H24O5/c1-26-18-9-5-16(6-10-18)21-15-30-23-14-20(28-3)13-22(29-4)25(23)24(21)17-7-11-19(27-2)12-8-17/h5-14H,15H2,1-4H3 |
InChI-Schlüssel |
COIHZMKRBHUILH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


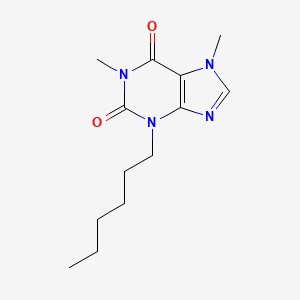
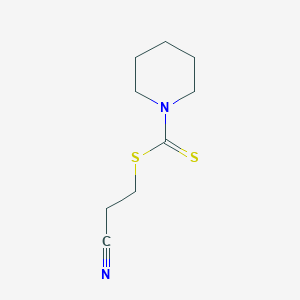

![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)
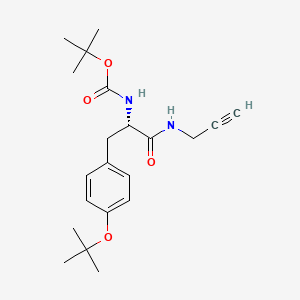
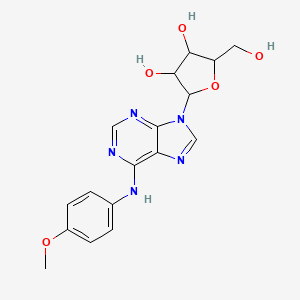
![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
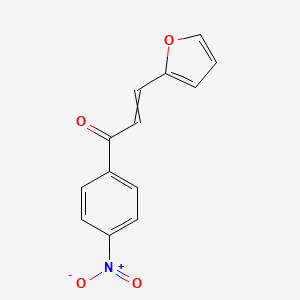
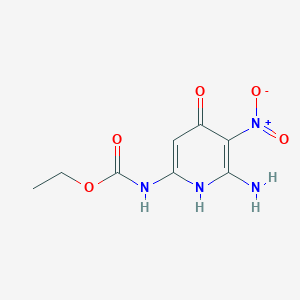

![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
